molecular formula C21H33NO B4046092 1-(3,5-di-tert-butylbenzoyl)azepane

1-(3,5-di-tert-butylbenzoyl)azepane

Cat. No.: B4046092
M. Wt: 315.5 g/mol
InChI Key: NFZBJTYXKSVRIC-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butylbenzoyl)azepane is a useful research compound. Its molecular formula is C21H33NO and its molecular weight is 315.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.256214676 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Basicity and Reactivity Studies The study of basicity and reactivity of related compounds provides insights into the behavior of 1-(3,5-di-tert-butylbenzoyl)azepane in various chemical environments. A stable carbene, 1,3-di-tert-butylimidazol-2-ylidene, demonstrates significant basicity in solvents like THF, highlighting potential reactivity patterns for similar structured compounds. This basicity is attributed to the effective interaction of the carbene with solvents, suggesting that compounds like this compound could exhibit similar solvent-dependent behaviors (Kim & Streitwieser, 2002).

Catalytic Applications Research on manganese(III) complexes with bisphenolate ligands, including derivatives of diazepane, has shown these complexes to be effective catalysts for the epoxidation reaction. This suggests that this compound derivatives could be explored for similar catalytic roles in organic synthesis, providing a pathway for the development of new, efficient catalysts for important chemical reactions (Sankaralingam & Palaniandavar, 2014).

Synthetic Utility in Organic Chemistry The diastereoselective synthesis of dibenzo[b,d]azepines, which shares structural similarities with this compound, underlines the compound's potential utility in the synthesis of complex organic molecules. These methodologies offer routes to compounds containing multiple stereogenic elements, potentially making this compound a valuable intermediate in the development of pharmaceuticals and other biologically active molecules (Bai et al., 2017).

Materials Science and Polymer Chemistry In the realm of materials science, the investigation of azomethines and their thermal and mesomorphic behavior opens up potential applications of this compound in the development of new materials. These compounds can influence the physical properties of polymers and liquid crystals, suggesting a role for this compound in the design of novel materials with specific thermal and optical properties (Iwan et al., 2010).

Properties

IUPAC Name

azepan-1-yl-(3,5-ditert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(23)22-11-9-7-8-10-12-22/h13-15H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZBJTYXKSVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCCCC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.